molecular formula C20H23ClFN5O B4489538 4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE

4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE

Cat. No.: B4489538
M. Wt: 403.9 g/mol
InChI Key: RPOORCBHOMZVEB-UHFFFAOYSA-N
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Description

4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine, pyrimidine, and substituted benzoyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine moieties.

    Coupling reactions: The compound can be involved in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzoyl or pyrimidine rings.

Scientific Research Applications

4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both halogenated benzoyl and pyrimidine groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN5O/c1-14-12-18(24-20(23-14)27-6-2-3-7-27)25-8-10-26(11-9-25)19(28)16-5-4-15(22)13-17(16)21/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOORCBHOMZVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE

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